3-Methoxybenzene-1,2-diamine dihydrochloride
Overview
Description
3-Methoxybenzene-1,2-diamine dihydrochloride is a chemical compound known for its versatile applications in various fields. It is a chloride surfactant that is cationic at low concentrations and is commonly used as a cross-linking agent in
Scientific Research Applications
Solvent-Controllable Photoreactions
- The solvent-controlled photoreaction of related compounds to 3-methoxybenzene-1,2-diamine dihydrochloride has been explored. In different solvents, 4-methoxyazobenzenes can be converted into either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. This reaction's outcome depends on the choice of solvent and other reaction conditions (Chen, Hsu, Ho, & Ho, 2021).
Atmospheric Chemistry and Environmental Impact
- Methoxybenzene, closely related to this compound, has been identified as a potential air pollutant. Its interaction with ozone in the gas phase has been studied, providing insights into its environmental impact and atmospheric lifetime (Sun, Cao, Zhang, Li, & He, 2016).
Synthesis and Kinetics in Organic Chemistry
- Research into the kinetics of reactions involving methoxybenzene derivatives, including those similar to this compound, has been conducted. This research provides valuable information for understanding the behavior of these compounds under different conditions, such as varying temperatures and reactant ratios (Wang, Liu, Zhu, & Jing, 2010).
Biomass Proxies and Pyrolysis Studies
- Methoxyphenols, including derivatives similar to this compound, are used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. These compounds undergo pyrolysis to yield various products, which are studied for their geochemical significance (Vane & Abbott, 1999).
Ionophores and Sensor Applications
- A diamino compound derived from methoxybenzene has been studied as an ionophore for creating highly selective and sensitive sensors, particularly for detecting beryllium ions. This research demonstrates the potential of such compounds in sensor technology and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).
Complexation and Schiff Base Ligands
- Research into the synthesis of novel Schiff base ligands involving compounds like this compound has shown potential applications in the development of new complexes with metals like Ni(II) and Pd(II). These findings are significant for their applications in coordination chemistry (Kargar, Torabi, Akbari, Behjatmanesh-Ardakani, & Tahir, 2019).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H331, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
3-methoxybenzene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-6-4-2-3-5(8)7(6)9;;/h2-4H,8-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNOQBREDMIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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